molecular formula C15H15ClN4O B151042 N-(2-Chloro-4-methylpyridin-3-yl)-2-(cyclopropylamino)nicotinamide CAS No. 133627-47-1

N-(2-Chloro-4-methylpyridin-3-yl)-2-(cyclopropylamino)nicotinamide

Cat. No. B151042
M. Wt: 302.76 g/mol
InChI Key: GURGGHUREHGAMI-UHFFFAOYSA-N
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Patent
US08212025B2

Procedure details

2-Chloro-N-(2-chloro-4-methyl-3-pyridinyl)-3-pyridine carboxamide (100 g), potassium fluoride (41.13 g), cyclopropylamine (80.85 g) were suspended in o-xylene (300 ml) and heated to 130-140° C. in autoclave for 5-9 h. Then the reaction mass was cooled to 25-30° C., diluted with o-xylene (500 ml) and further heated the reaction mass to 70-75° C. Thereafter, DM water (300 ml) added and stirred for 10 min at 70-75° C. The aqueous layer was separated at hot condition and organic layer was washed with DM water (300 ml) at 70-75° C. and organic layer was concentrated at 60-63° C. under reduced pressure up to residue weight attained is approximately 400 g The concentrated mass was cooled to 25-30° C. and stirred for 15 min and further cooled to 5-10° C. and stirred for 30 min. Filtered the solid obtained and washed with chilled o-xylene (100 ml, 5-10° C.). Dried the obtained solid at 50-60° C. under reduced pressure.
Quantity
100 g
Type
reactant
Reaction Step One
Quantity
41.13 g
Type
reactant
Reaction Step Two
Quantity
80.85 g
Type
reactant
Reaction Step Three
Name
Quantity
300 mL
Type
reactant
Reaction Step Four
Quantity
300 mL
Type
solvent
Reaction Step Five
Quantity
500 mL
Type
solvent
Reaction Step Six

Identifiers

REACTION_CXSMILES
Cl[C:2]1[C:7]([C:8]([NH:10][C:11]2[C:12]([Cl:18])=[N:13][CH:14]=[CH:15][C:16]=2[CH3:17])=[O:9])=[CH:6][CH:5]=[CH:4][N:3]=1.[F-].[K+].[CH:21]1([NH2:24])[CH2:23][CH2:22]1.O>CC1C=CC=CC=1C>[Cl:18][C:12]1[C:11]([NH:10][C:8]([C:7]2[C:2]([NH:24][CH:21]3[CH2:23][CH2:22]3)=[N:3][CH:4]=[CH:5][CH:6]=2)=[O:9])=[C:16]([CH3:17])[CH:15]=[CH:14][N:13]=1 |f:1.2|

Inputs

Step One
Name
Quantity
100 g
Type
reactant
Smiles
ClC1=NC=CC=C1C(=O)NC=1C(=NC=CC1C)Cl
Step Two
Name
Quantity
41.13 g
Type
reactant
Smiles
[F-].[K+]
Step Three
Name
Quantity
80.85 g
Type
reactant
Smiles
C1(CC1)N
Step Four
Name
Quantity
300 mL
Type
reactant
Smiles
O
Step Five
Name
Quantity
300 mL
Type
solvent
Smiles
CC=1C=CC=CC1C
Step Six
Name
Quantity
500 mL
Type
solvent
Smiles
CC=1C=CC=CC1C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
135 (± 5) °C
Stirring
Type
CUSTOM
Details
stirred for 10 min at 70-75° C
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
Then the reaction mass was cooled to 25-30° C.
TEMPERATURE
Type
TEMPERATURE
Details
further heated the reaction mass to 70-75° C
CUSTOM
Type
CUSTOM
Details
The aqueous layer was separated at hot condition and organic layer
WASH
Type
WASH
Details
was washed with DM water (300 ml) at 70-75° C.
CONCENTRATION
Type
CONCENTRATION
Details
organic layer was concentrated at 60-63° C. under reduced pressure up to residue weight
TEMPERATURE
Type
TEMPERATURE
Details
was cooled to 25-30° C.
STIRRING
Type
STIRRING
Details
stirred for 15 min
Duration
15 min
TEMPERATURE
Type
TEMPERATURE
Details
further cooled to 5-10° C.
STIRRING
Type
STIRRING
Details
stirred for 30 min
Duration
30 min
FILTRATION
Type
FILTRATION
Details
Filtered the solid
CUSTOM
Type
CUSTOM
Details
obtained
WASH
Type
WASH
Details
washed with chilled o-xylene (100 ml, 5-10° C.)
CUSTOM
Type
CUSTOM
Details
Dried the obtained solid at 50-60° C. under reduced pressure

Outcomes

Product
Details
Reaction Time
10 min
Name
Type
Smiles
ClC1=NC=CC(=C1NC(=O)C=1C(=NC=CC1)NC1CC1)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.